molecular formula C6H15BrN4 B14308317 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide CAS No. 118227-33-1

4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide

Cat. No.: B14308317
CAS No.: 118227-33-1
M. Wt: 223.11 g/mol
InChI Key: DIUWYWUDZWBBLV-UHFFFAOYSA-N
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Description

4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of 4-amino-1-butyl-1,2,4-triazole with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it can bind to active sites of enzymes, blocking their function.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but different functional groups.

    4-Amino-1-butyl-1,2,4-triazole: A closely related compound with similar biological activities.

    1,2,4-Triazol-3-one: Another triazole derivative with distinct chemical properties.

Uniqueness: 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

118227-33-1

Molecular Formula

C6H15BrN4

Molecular Weight

223.11 g/mol

IUPAC Name

1-butyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;bromide

InChI

InChI=1S/C6H14N4.BrH/c1-2-3-4-10-6-9(7)5-8-10;/h5H,2-4,6-7H2,1H3;1H

InChI Key

DIUWYWUDZWBBLV-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=N1)N.[Br-]

Origin of Product

United States

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